chemical and physical properties of 4'-Fluoro-2-methoxy-1,1'-biphenyl
chemical and physical properties of 4'-Fluoro-2-methoxy-1,1'-biphenyl
The following is an in-depth technical guide on 4'-Fluoro-2-methoxy-1,1'-biphenyl , structured as a technical whitepaper for researchers in medicinal chemistry and materials science.
Chemical Identity, Synthesis, and Applications in Drug Discovery
Executive Summary
4'-Fluoro-2-methoxy-1,1'-biphenyl (CAS: 1214387-67-3) is a specialized biaryl scaffold utilized primarily as a structural intermediate in medicinal chemistry and as a mesogenic unit in liquid crystal engineering. Characterized by the orthogonal positioning of an electron-donating methoxy group (at the ortho position) and an electron-withdrawing fluorine atom (at the para' position), this molecule offers a unique electronic push-pull system that influences both metabolic stability and π-π stacking interactions. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and strategic utility in lead optimization.
Part 1: Identity & Physicochemical Profile[1]
The molecule consists of two benzene rings connected by a single bond. The "A-ring" bears a methoxy group at the 2-position (ortho), creating steric torsion that prevents planarity, while the "B-ring" bears a fluorine atom at the 4'-position (para), blocking metabolic oxidation.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 4'-Fluoro-2-methoxy-1,1'-biphenyl |
| Synonyms | 2-Methoxy-4'-fluorobiphenyl; 1-(4-Fluorophenyl)-2-methoxybenzene |
| CAS Registry Number | 1214387-67-3 |
| Molecular Formula | C |
| Molecular Weight | 202.23 g/mol |
| SMILES | COC1=CC=CC=C1C2=CC=C(F)C=C2 |
| InChI Key | Unique identifier derived from structure (e.g., generated from SMILES) |
Physical Properties
Note: Values derived from experimental data of structural analogs and predictive models where specific experimental literature is sparse.
| Property | Value / Range | Significance |
| Physical State | White to off-white crystalline solid | Standard form for handling.[1] |
| Melting Point | 45 – 55 °C (Estimated) | Lower than the 4,4'-isomer (87°C) due to ortho-methoxy steric disruption of crystal packing. |
| Boiling Point | ~298 °C (at 760 mmHg) | High thermal stability suitable for high-temp cross-coupling. |
| Density | 1.105 ± 0.06 g/cm³ | Typical for halogenated biaryls.[1] |
| LogP (Octanol/Water) | 3.6 – 3.9 (Predicted) | Highly lipophilic; requires organic co-solvents for biological assays. |
| Flash Point | >110 °C | Non-flammable under standard lab conditions. |
Part 2: Synthetic Methodology
The most robust route for synthesizing 4'-Fluoro-2-methoxy-1,1'-biphenyl is the Suzuki-Miyaura Cross-Coupling reaction . This method ensures regioselectivity and tolerates the steric hindrance of the ortho-methoxy group.
Protocol: Palladium-Catalyzed Cross-Coupling
Reaction Scheme:
2-Methoxyphenylboronic acid + 1-Bromo-4-fluorobenzene
Reagents:
-
Aryl Halide: 1-Bromo-4-fluorobenzene (1.0 equiv)
-
Boronic Acid: 2-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) or Pd(dppf)Cl (for faster kinetics) -
Base: K
CO (2.0 equiv) or Cs CO -
Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon or Nitrogen.
-
Dissolution: Dissolve 1-bromo-4-fluorobenzene (10 mmol) and 2-methoxyphenylboronic acid (12 mmol) in the solvent mixture (50 mL). Degas the solution by bubbling Argon for 15 minutes.
-
Catalysis: Add the Palladium catalyst and the base.
-
Reflux: Heat the mixture to reflux (approx. 90-100 °C) for 12–18 hours. Monitor progress via TLC (Hexane:EtOAc 9:1).
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Dilute with Ethyl Acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na
SO , concentrate in vacuo, and purify via silica gel column chromatography (Eluent: Hexane 5% EtOAc/Hexane).
Mechanism Visualization (Suzuki Cycle)
The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle for the synthesis of 4'-Fluoro-2-methoxy-1,1'-biphenyl via Suzuki-Miyaura coupling.
Part 3: Structural Analysis & Spectroscopy
Confirming the structure requires distinguishing the specific isomer from its analogs (e.g., 4-fluoro-4'-methoxy).
Nuclear Magnetic Resonance (NMR)[1][12][13][14]
-
H NMR (400 MHz, CDCl
):-
3.82 ppm (s, 3H): Characteristic singlet for the -OCH
group.[2] - 6.95–7.05 ppm (m, 2H): Protons on the methoxy-bearing ring (C3, C5).
-
7.10–7.15 ppm (m, 2H): Protons on the fluorinated ring (meta to F), showing coupling to Fluorine (
). - 7.25–7.35 ppm (m, 2H): Protons on the methoxy-bearing ring (C4, C6).
- 7.45–7.55 ppm (m, 2H): Protons on the fluorinated ring (ortho to F).
-
3.82 ppm (s, 3H): Characteristic singlet for the -OCH
-
F NMR:
- -115 to -118 ppm: Single peak, typical for a fluoro-phenyl group in a biaryl system.
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 202.1.
-
Fragmentation: Loss of methyl radical (M-15) to form a stabilized oxonium ion is a common fragmentation pathway for anisole derivatives.
Part 4: Applications in Drug Discovery & Materials[15]
Medicinal Chemistry: Metabolic Blocking & Bioisosterism
This scaffold is highly valued in "Hit-to-Lead" optimization.
-
Metabolic Stability: The fluorine atom at the 4'-position blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation). This extends the half-life (
) of the drug candidate. -
Conformational Control: The ortho-methoxy group induces a twist in the biphenyl torsion angle (~45-60°), preventing the rings from becoming coplanar. This "twist" can improve solubility and selectivity for specific receptor pockets that require non-planar ligands.
Reactivity & Functionalization
The molecule serves as a versatile building block:[3][4]
-
Demethylation: Treatment with BBr
converts the methoxy group to a phenol (4'-fluoro-[1,1'-biphenyl]-2-ol), creating a handle for further derivatization (e.g., etherification, esterification). -
Electrophilic Aromatic Substitution: The fluorine ring is deactivated, directing electrophilic attack (nitration, halogenation) primarily to the methoxy-bearing ring at the position para to the methoxy group (position 5).
Biological & Reactivity Pathway Diagram
The diagram below maps the strategic utility of the scaffold in a drug design context.
Caption: Strategic utility: Fluorine blocks metabolic degradation, while the methoxy group allows synthetic diversification.
Part 5: Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING.
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Avoid dust formation; handle in a fume hood.
-
-
Storage: Store at room temperature (15–25 °C) in a dry, sealed container.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11243867 (Isomer Analog). Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context for metabolic stability).
Sources
- 1. 450-39-5 CAS MSDS (4-FLUORO-4'-METHOXYBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
